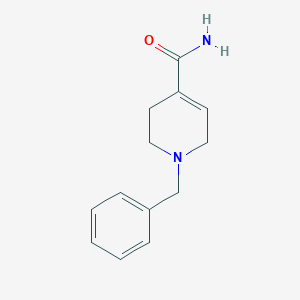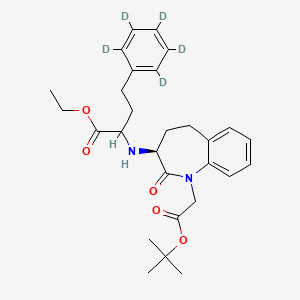
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a benzyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the reduction of pyridine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.
Formation of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where the tetrahydropyridine derivative reacts with an appropriate amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted tetrahydropyridine derivatives.
科学研究应用
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to known neuroactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific biological activity.
相似化合物的比较
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-1,2,3,6-tetrahydropyridine: Lacks the carboxamide group, which may result in different biological activities.
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: Contains a methyl group instead of a carboxamide, affecting its chemical reactivity and biological properties.
1-Benzyl-1,2,5,6-tetrahydropyridine: Has a different ring structure, leading to variations in its chemical and biological behavior.
属性
CAS 编号 |
70638-26-5 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
1-benzyl-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C13H16N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H2,14,16) |
InChI 键 |
JBOPHYZVNHQCJR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C(=O)N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14093405.png)

![3-(5-fluoro-2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093427.png)
![2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093429.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14093437.png)
![2-[(2-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14093448.png)

![1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093453.png)

![3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)
![2-[4,5-Dihydroxy-2-[(10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl)oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14093469.png)
![6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14093471.png)
![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)
